6-t-Butyl-5-hydroxybenzofuran

Description

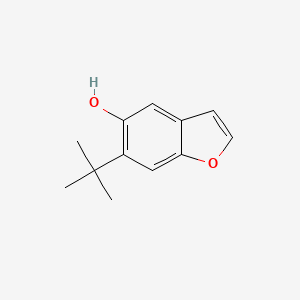

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

6-tert-butyl-1-benzofuran-5-ol |

InChI |

InChI=1S/C12H14O2/c1-12(2,3)9-7-11-8(4-5-14-11)6-10(9)13/h4-7,13H,1-3H3 |

InChI Key |

KBBUOWIIJSDKST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C2C=COC2=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 6 T Butyl 5 Hydroxybenzofuran Systems

Reactions Involving the Hydroxyl Group at Position 5 (or 6)

The phenolic hydroxyl group is a key functional handle in the 6-t-butyl-5-hydroxybenzofuran system, serving as a site for modifications and profoundly influencing the reactivity of the entire molecule.

Modifications and Protecting Group Strategies for Phenolic Hydroxyls

The hydroxyl group at position 5 can be readily modified through various reactions such as esterification and etherification. These transformations are not only crucial for creating derivatives but also for implementing protecting group strategies in multi-step syntheses. The protection of the phenolic hydroxyl is often necessary to prevent unwanted side reactions during subsequent transformations on other parts of the molecule and to modulate the directing effects of the hydroxyl group in electrophilic aromatic substitutions oup.com.

Common protecting groups for phenols are applicable to the 5-hydroxybenzofuran core. These are typically categorized as ethers or esters, with the choice depending on the required stability and the specific conditions for deprotection highfine.comuchicago.edu.

Ethers: Alkyl ethers, such as the methyl or benzyl ether, are widely used. Methyl ethers can be installed using reagents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaH) highfine.com. Benzyl ethers, another common choice, are stable under a wide range of conditions and can be selectively removed by catalytic hydrogenation uchicago.edu. Silyl (B83357) ethers, including trimethylsilyl (TMS), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS), offer varying degrees of stability and are easily introduced and removed, making them highly versatile for hydroxyl protection highfine.com.

Esters: Acetyl esters are common protecting groups, formed by reaction with acetic anhydride (B1165640) or acetyl chloride. They are generally stable but can be cleaved under basic or acidic conditions oup.com.

The steric hindrance provided by the adjacent t-butyl group at C-6 in this compound might influence the choice of protecting group and the reaction conditions required for its installation. For instance, bulkier protecting groups may require more forcing conditions to react with the sterically shielded hydroxyl group nih.gov.

Table 1: Common Protecting Group Strategies for Phenolic Hydroxyls

| Protecting Group Type | Example | Typical Reagents for Protection | Typical Conditions for Deprotection |

|---|---|---|---|

| Alkyl Ethers | Methyl (Me) | MeI, Me₂SO₄, with base (NaH, K₂CO₃) | BBr₃, TMSI |

| Benzyl (Bn) | BnBr, BnCl, with base (NaH, K₂CO₃) | H₂, Pd/C | |

| Silyl Ethers | tert-Butyldimethylsilyl (TBS) | TBSCl, with base (imidazole, Et₃N) | F⁻ (TBAF), mild acid |

| Esters | Acetyl (Ac) | Ac₂O, AcCl, with base (pyridine, Et₃N) | Base (NaOH, K₂CO₃), Acid (HCl) |

Impact of Hydroxyl Group Presence on Reactivity

The phenolic hydroxyl group at C-5 is a powerful activating group, significantly increasing the electron density of the aromatic ring through resonance effects. This makes the benzofuran (B130515) system more susceptible to electrophilic aromatic substitution oup.com. The hydroxyl group is an ortho, para-director. In the this compound system, the positions ortho to the hydroxyl group are C-4 and C-6, while the para position is unavailable.

Therefore, electrophilic attack is primarily directed to the C-4 and C-7 positions (the C-6 position being occupied). The presence of the bulky t-butyl group at C-6 sterically hinders attack at the C-7 position, suggesting that electrophilic substitution would preferentially occur at the C-4 position. This was demonstrated in the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, where the bromine atom was introduced at the C-4 position, ortho to the hydroxyl group nih.gov.

Furthermore, the hydroxyl group's ability to donate a hydrogen atom makes compounds with this feature potent antioxidants, a property that can be modulated by the presence of other substituents nih.gov.

Functional Group Interconversions on Benzofuran Derivatives

The benzofuran scaffold can be decorated with various functional groups, which can then be interconverted to build molecular complexity.

Transformation of Carboxylic Acid, Amide, and Nitrile Functions

Functional groups such as carboxylic acids, amides, and nitriles attached to the benzofuran core can undergo standard organic transformations.

Carboxylic Acids: Benzofuran-2-carboxylic acids are common synthetic intermediates nih.gov. They can be converted to amides through coupling reactions with amines using standard reagents like HATU chemrxiv.orgnih.gov or by first converting the acid to a more reactive acid chloride chemistrysteps.com.

Amides: Benzofuran-2-carboxamides can be synthesized from the corresponding carboxylic acids nih.gov. It is also possible to perform a transamidation, where an existing amide (e.g., an 8-aminoquinoline amide used as a directing group) is converted into a different amide, providing access to a diverse range of derivatives chemrxiv.orgnih.gov.

Nitriles: The nitrile group on a benzofuran ring can be hydrolyzed to a primary amide. This transformation can be achieved under acidic or basic conditions, often with careful control to prevent further hydrolysis to the carboxylic acid commonorganicchemistry.comlibretexts.orglumenlearning.com. For example, mild hydrolysis can be achieved using an alkaline solution of hydrogen peroxide commonorganicchemistry.com or specific acid mixtures like TFA-H₂SO₄ researchgate.net.

Reduction and Oxidation Reactions of Benzofuran Derivatives

Both the furan (B31954) and benzene (B151609) rings of the benzofuran system can undergo reduction and oxidation reactions, depending on the reagents and conditions employed.

Reduction: The selective hydrogenation of the furan ring's C2-C3 double bond to yield 2,3-dihydrobenzofurans is a common transformation. This can be achieved using various catalytic systems. Ruthenium nanoparticles have been shown to be effective for this selective hydrogenation d-nb.info. Bimetallic catalysts, such as Pd on Ru/C, can also actively hydrogenate the benzofuran ring at low temperatures acs.org. Iridium and ruthenium N-heterocyclic carbene (NHC) complexes have been developed for the asymmetric hydrogenation of substituted benzofurans, producing chiral dihydrobenzofurans dicp.ac.cnnih.gov. Complete hydrogenation of both rings to form octahydrobenzofurans is also possible using cascade catalysis, often involving a combination of homogeneous and heterogeneous catalysts nih.govnih.gov.

Oxidation: The furan ring is susceptible to oxidation. Treatment of substituted benzofurans with oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can lead to initial epoxidation of the C2-C3 double bond. These reactive epoxides can then undergo further reactions, including rearrangement to benzofuranones or ring-opening to yield products like keto esters mdpi.comacs.orgrsc.org. The specific outcome often depends on the substitution pattern of the benzofuran and the reaction conditions mdpi.com. Biomimetic oxidation systems, using catalysts like Mn(III) porphyrins with hydrogen peroxide, can also achieve this transformation mdpi.com.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The construction of new C-C and C-heteroatom bonds on the this compound framework is essential for derivatization. The inherent reactivity of the benzofuran nucleus, enhanced by the 5-hydroxyl group, allows for a variety of such reactions.

Electrophilic Substitution: The electron-rich nature of the benzofuran ring facilitates electrophilic substitution reactions, which typically occur at the C2 or C3 position chemicalbook.com.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are classic methods for introducing carbon substituents. While acylation of unsubstituted benzofuran can lead to a mixture of C2 and C3 isomers, intramolecular Friedel-Crafts reactions can be highly regioselective nih.gov. For instance, a scandium-catalyzed intramolecular reaction of a phenol (B47542) derivative has been used to regioselectively synthesize 4-hydroxybenzofurans acs.org. In the case of this compound, the strong activating effect of the hydroxyl group would likely direct acylation to the C4 position.

Halogenation: Halogenated benzofurans are valuable intermediates for cross-coupling reactions researchgate.net. Direct bromination of benzofuran derivatives often proceeds via an addition-elimination mechanism rsc.org. For 5-hydroxybenzofuran systems, electrophilic halogenation is directed by the hydroxyl group. Studies have shown that bromination of 5-hydroxybenzofuran derivatives occurs selectively at the C4 position, ortho to the activating hydroxyl group nih.gov.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, are powerful tools for forming C-C bonds on halogenated benzofuran precursors organic-chemistry.org.

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy for derivatization researchgate.net. Palladium-catalyzed C-H activation has been used for the intramolecular cyclization of alcohols onto an aromatic C-H bond to form dihydrobenzofurans acs.orgacs.org. Sequential C-H functionalization reactions have also been employed for the enantioselective synthesis of highly substituted 2,3-dihydrobenzofurans nih.gov. For the this compound system, the C-H bonds at C-4 and C-7 are potential sites for such functionalization, with regioselectivity influenced by directing groups and steric factors.

Table 2: Summary of Bond-Forming Reactions on Hydroxybenzofuran Systems

| Reaction Type | Reagents/Catalysts | Position(s) Functionalized | Comments |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., Sc(OTf)₃) | C4 | Highly regioselective due to directing effect of 5-OH group acs.org. |

| Halogenation (Bromination) | Br₂, NBS | C4 | Electrophilic substitution directed ortho to the activating 5-OH group nih.gov. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Position of halide | Requires a pre-halogenated benzofuran substrate. |

| C-H Activation/Cyclization | Pd(OAc)₂, oxidant | C-H adjacent to a tethered group | Used to form dihydrobenzofuran rings from appropriate precursors acs.orgacs.org. |

C-H Arylation and Olefination Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to increase molecular complexity. For the this compound system, C-H arylation and olefination represent key strategies for introducing diverse substituents onto the benzofuran core.

C-H Arylation:

Palladium-catalyzed C-H arylation is a well-established method for forming carbon-carbon bonds. nih.govrsc.org While specific studies on this compound are not extensively documented, the reactivity of the parent benzofuran ring system provides valuable insights. The C2 position of the benzofuran ring is generally the most reactive site for electrophilic aromatic substitution and, consequently, for many C-H activation processes.

A typical palladium-catalyzed C-H arylation of a benzofuran derivative might involve the following general conditions:

| Component | Example | Purpose |

| Palladium Catalyst | Pd(OAc)₂ | Facilitates the C-H activation and cross-coupling. |

| Ligand | P(o-tolyl)₃, PCy₃ | Stabilizes the palladium catalyst and influences reactivity and selectivity. |

| Arylating Agent | Aryl halides (e.g., iodobenzene), arylboronic acids | Source of the aryl group to be introduced. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the C-H bond and neutralizes the acid generated. |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

For this compound, the directing effect of the hydroxyl group at the C5 position and the steric hindrance from the t-butyl group at the C6 position would influence the regioselectivity of the arylation. The electron-donating nature of the hydroxyl group would likely enhance the reactivity of the aromatic ring, potentially directing arylation to the C4 or C7 positions, though the C2 position remains a likely site of functionalization due to the inherent reactivity of the furan ring.

C-H Olefination:

Rhodium-catalyzed C-H olefination, often referred to as the Fujiwara-Morita reaction, allows for the introduction of alkenyl groups. rsc.orgnih.govnih.govrsc.org Similar to arylation, the regioselectivity of olefination on the this compound core would be influenced by the directing groups present. The reaction typically employs a rhodium catalyst and an oxidizing agent to facilitate the C-H activation and subsequent coupling with an alkene.

A representative rhodium-catalyzed C-H olefination protocol is outlined below:

| Component | Example | Purpose |

| Rhodium Catalyst | [RhCp*Cl₂]₂ | The active catalyst for C-H activation. |

| Oxidant | AgSbF₆, Cu(OAc)₂ | Regenerates the active rhodium species. |

| Olefin | Acrylates, Styrenes | The source of the alkenyl group. |

| Solvent | DCE, t-AmylOH | The reaction solvent. |

The hydroxyl group in this compound could act as a directing group, potentially favoring ortho-olefination at the C4 position.

Aminolysis and Other Nucleophilic Substitutions

The hydroxyl group at the C5 position of this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Aminolysis:

Aminolysis, the reaction with an amine, would typically require prior activation of the hydroxyl group. A common strategy is to convert the hydroxyl group into a better leaving group, such as a tosylate or mesylate. The resulting sulfonate ester can then undergo nucleophilic substitution with a primary or secondary amine to form the corresponding amino derivative.

The general two-step sequence for aminolysis would be:

Activation of the Hydroxyl Group:

this compound is reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

Nucleophilic Substitution:

The resulting 6-t-butyl-5-(tosyloxy)benzofuran or 6-t-butyl-5-(mesyloxy)benzofuran is then treated with the desired amine (RNH₂ or R₂NH) to yield the 5-amino-substituted product.

Other Nucleophilic Substitutions:

The activated hydroxyl group can also react with other nucleophiles. For instance, reaction with alkoxides would yield ether derivatives, while reaction with thiolates would produce thioethers. Nucleophilic aromatic substitution (SNA r) on the benzofuran ring itself is generally difficult unless there are strong electron-withdrawing groups present, which is not the case for the this compound system. mdpi.com

Stereoselective Synthesis and Chiral Resolution of Benzofuran Enantiomers

Many biologically active benzofurans are chiral, and their enantiomers often exhibit different pharmacological properties. Therefore, the stereoselective synthesis or resolution of enantiomers is of significant importance.

While specific methods for the stereoselective synthesis of this compound have not been widely reported, general strategies for creating chiral benzofuran derivatives can be considered. These may include asymmetric catalysis or the use of chiral starting materials.

Chiral Resolution of Benzofuran Enantiomers:

For racemic mixtures of chiral benzofuran derivatives, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers. nih.govymc.co.jp This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Commonly used chiral stationary phases for the resolution of heterocyclic compounds include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. nih.gov The choice of the CSP and the mobile phase is critical for achieving good separation.

A typical chiral HPLC method development workflow involves screening a variety of columns and mobile phases:

| Chiral Stationary Phase (CSP) | Mobile Phase Systems |

| Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Normal Phase (e.g., hexane/isopropanol) |

| Reversed Phase (e.g., acetonitrile/water) | |

| Polar Organic (e.g., methanol, ethanol) | |

| Cyclodextrin-based | Reversed Phase (e.g., acetonitrile/buffer) |

| Crown ether-based | Reversed Phase (e.g., perchloric acid solution) |

The separation of the enantiomers of a structurally related compound, (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, has been successfully achieved using a Chiralpak AD® column, demonstrating the feasibility of this approach for similar benzofuran systems.

Structure Activity Relationship Sar Studies of Substituted Benzofurans: Insights from 6 T Butyl 5 Hydroxybenzofuran Analogues

Influence of tert-Butyl Substitution at Position 6 (or Related Positions) on Biological Activities

The substitution of a tert-butyl group on the benzofuran (B130515) scaffold significantly influences the compound's pharmacological profile. Bulky aliphatic groups like tert-butyl can impact potency, selectivity, and pharmacokinetic properties.

One notable example is the compound (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one (rac-BHFF), which acts as a positive allosteric modulator of GABAB receptors. nih.gov In this molecule, the two tert-butyl groups at positions 5 and 7 are critical for its activity. These bulky groups likely contribute to the molecule's ability to fit into a specific allosteric binding pocket on the receptor, enhancing the effect of the endogenous ligand, GABA. nih.gov Studies on related positive allosteric modulators like 2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) also highlight the importance of di-tert-butyl substitutions for activity at GABAB receptors, suggesting a common binding motif where these bulky groups are favorable. nih.gov

The presence of a tert-butyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, its steric bulk can shield the molecule from metabolic degradation, potentially increasing its half-life. While direct studies on 6-t-butyl-5-hydroxybenzofuran are limited in the provided context, the data from analogues like rac-BHFF strongly suggest that a tert-butyl group at positions on the benzene (B151609) ring of the benzofuran core is a key determinant for specific biological activities, particularly in modulating receptor function. nih.gov

Role of the 5-Hydroxyl Group in Receptor Binding and Bioactivity

SAR studies have consistently shown that the presence and position of a phenolic hydroxyl group are crucial for modulating anticancer activity. nih.gov This group can form favorable interactions with target proteins, inducing cytotoxic properties. nih.gov For instance, the replacement of a phenolic hydroxyl group with a hydrogen-bond acceptor was found to alter the compound's activity, whereas replacement with another hydrogen-bond donor, such as triflylamide, conserved its cytotoxicity. nih.gov

In the context of antimicrobial activity, hydroxyl groups at various positions have been shown to be important.

A hydroxyl group at C-6 offered excellent antibacterial activities against all tested strains in one study. nih.gov

Another study found that a hydroxyl group at C-4 displayed excellent activity against S. aureus and MRSA. nih.gov

For antifungal activity, benzofuran-5-ol derivatives were identified as potent agents. nih.gov

The introduction of a hydroxyl group on the benzofuran ring can lead to the formation of hydrogen bonds with amino acid residues in the active site of enzymes. For example, in studies on aromatase inhibitors, a hydroxyl group on the benzofuran ring formed a hydrogen bond with the amino acid residue Ser 478. researchgate.net This specific interaction is crucial for the inhibitory potency of the compound. Chemical compounds with more hydroxyl groups have, in some cases, exhibited lower binding energy to enzymes, indicating stronger binding. researchgate.net

Impact of Other Substituents (e.g., Halogens, Electron-Withdrawing Groups, Bulky Groups) on the Benzofuran Scaffold

Beyond the tert-butyl and hydroxyl groups, the biological activity of the benzofuran scaffold can be finely tuned by introducing various other substituents. The electronic nature and steric properties of these groups play a significant role in determining the compound's efficacy and target specificity. nih.govtaylorandfrancis.com

Halogens: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has consistently resulted in a significant increase in anticancer activities. nih.gov The position of the halogen is a critical determinant of its biological activity. nih.govresearchgate.net

Position: Maximum anticancer activity has often been recorded when a halogen atom is placed at the para position of an N-phenyl ring attached to the benzofuran core. nih.gov For antibacterial activity, compounds with two bromo substituents on C-5 of the benzofuran and C-4 of an attached phenyl ring exhibited excellent activity. nih.govrsc.org

Nature: The hydrophobic and electron-donating nature of halogens can enhance the cytotoxic properties of benzofuran derivatives. nih.gov

Electron-Withdrawing and Electron-Donating Groups:

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as a nitro group, can enhance antibacterial potential. rsc.org SAR studies revealed that EWGs in the ortho position of the benzofuran ring and in the para position of an aryl substituent tend to increase antimicrobial potency. nih.gov In contrast, for certain anticancer derivatives, the introduction of strong EWGs resulted in a decrease in activity. mdpi.com

Electron-Donating Groups (EDGs): Compounds containing electron-donating groups were found to weaken antimicrobial activity in some studies. nih.gov However, for SIRT2 inhibitors, an electron-donating methoxy group on the benzofuran core enhanced the inhibitory effect compared to an electron-withdrawing fluoro group. mdpi.com Methoxy groups at position C-6 of the benzofuran ring resulted in higher anticancer activity than when placed at C-7. mdpi.com

The following table summarizes the observed impact of various substituents on the biological activity of benzofuran derivatives based on available research findings.

| Substituent Type | Position(s) | Effect on Biological Activity | Activity Type |

| Halogens | C-5 (Bromo) | Excellent activity | Antibacterial |

| C-7 (Fluoro/Nitro) | Good activity | Antibacterial | |

| para-position of N-phenyl | Maximum activity | Anticancer | |

| EWGs (e.g., Nitro) | C-7 of isatin moiety | Enhanced potential | Antibacterial |

| ortho-position | Increased potency | Antimicrobial | |

| EDGs (e.g., Methoxy) | C-6 | Higher potency than C-7 | Anticancer |

| C-6 | Enhanced effect | SIRT2 Inhibition |

Analysis of Linker Chains and Pendant Groups on Biological Activity

SAR studies have revealed that the presence of a spacer or linker between a heterocyclic substituent and the benzofuran nucleus can be essential for biological activity. rsc.org For example, a series of benzofuran derivatives bearing aryl substituents at the C-3 position through a methanone linker were synthesized and evaluated for antimicrobial activity. nih.gov Similarly, the presence of a CONH group in certain benzofuran analogues was found to be necessary for their anticancer activity. nih.gov

The type of pendant group also significantly modulates activity.

In one series of antibacterial compounds, substitutions in a pendant phenyl ring, particularly at the R2 position, resulted in improved activity, while substitutions on the benzofuran ring itself had an adverse effect. nih.gov

For anticancer activity, the addition of phenol (B47542) and chlorine groups to pendant structures increased the number of binding interactions, resulting in improved anticancer effects. nih.gov

The combination of the benzofuran scaffold with other heterocyclic moieties like pyrazole, thiazole, and imidazole has been shown to be essential for antimicrobial activity. nih.govpharmatutor.org Specifically, imidazole-substituted benzofurans were more potent than triazole- and tetrazole-derivatives in one study. nih.gov

These findings underscore the importance of optimizing not just the core scaffold but also the linker and peripheral functional groups to achieve desired biological outcomes.

Identification of Key Pharmacophoric Features for Diverse Bioactivities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Analysis of various SAR studies allows for the identification of key pharmacophoric features of benzofuran derivatives responsible for their diverse bioactivities, including anticancer and antimicrobial effects.

For Anticancer Activity:

Hydrogen Bond Donors/Acceptors: A phenolic hydroxyl group on the benzofuran core is often crucial, acting as a key hydrogen bond donor. nih.gov The presence of a CONH group can also be a necessary feature. nih.gov

Aromatic/Hydrophobic Regions: The benzofuran ring itself provides a critical hydrophobic scaffold. Additional aromatic rings, often substituted with halogens at the para position, contribute to binding affinity. nih.gov

Spatial Arrangement: The presence of a C-2 substituent can maintain a specific conformational bias (e.g., cis-conformation) that is favorable for activity. nih.gov

For Antimicrobial Activity:

Combined Heterocyclic Systems: The combination of the benzofuran moiety with other heterocycles such as pyrazoline and thiazole is often essential for activity. pharmatutor.org

Specific Substitution Patterns: The location of substituents greatly impacts activity. For instance, a hydroxyl group at C-6 has been identified as a key feature for broad-spectrum antibacterial activity. nih.gov Electron-withdrawing groups at the ortho position of the benzofuran ring are also a favorable feature. nih.gov

Linker Element: A spacer between the benzofuran nucleus and another heterocyclic substituent can be a critical component of the pharmacophore. rsc.org

The table below outlines some of the key pharmacophoric features identified for different biological activities of benzofuran derivatives.

| Biological Activity | Key Pharmacophoric Features |

| Anticancer | Phenolic -OH group, CONH linker, Halogenated pendant phenyl group, Specific stereochemistry at C-2. nih.gov |

| Antibacterial | -OH group at C-4 or C-6, EWG at ortho-position, Bromo-substituent at C-5, Combination with pyrazoline/thiazole moieties. nih.govpharmatutor.org |

| Antifungal | Benzofuran-5-ol scaffold, Combination with pyrazoline/thiazole moieties. nih.govpharmatutor.org |

| SIRT2 Inhibition | Electron-donating group (e.g., methoxy) at C-6, Benzyl sulfone/sulfoxide at C-2. mdpi.com |

| GABAB Modulation | Di-tert-butyl substitution at positions 5 and 7. nih.gov |

These models provide a rational basis for the design of new, more potent, and selective benzofuran-based therapeutic agents.

Mechanistic Investigations of Biological Activities of 6 T Butyl 5 Hydroxybenzofuran Analogues in Vitro Studies

Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro)

The potential of 6-t-butyl-5-hydroxybenzofuran analogues as anticancer agents has been explored through several in vitro mechanistic studies. These investigations have identified key cellular targets and pathways through which these compounds exert their anti-proliferative and cytotoxic effects.

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is often implicated in the pathogenesis of cancer, making it an attractive target for cancer therapy.

In vitro studies have demonstrated that certain benzofuran (B130515) derivatives can effectively inhibit GSK-3β. For instance, a series of oxindole-based benzofuran hybrids were identified as potent dual inhibitors of both Cyclin-Dependent Kinase 2 (CDK2) and GSK-3β. rsc.org Two compounds from this series, 22d and 22f , exhibited significant inhibitory activity against GSK-3β with IC50 values of 32.09 nM and 40.13 nM, respectively. rsc.org Another study highlighted a set of benzofuran-based oxadiazole conjugates that were found to decrease the levels of GSK-3β in pancreatic and human colon cancer cells, which in turn induced apoptosis through the suppression of NF-κB activity. rsc.org

These findings suggest that one of the mechanisms by which this compound analogues may exert their anti-proliferative effects is through the direct or indirect inhibition of GSK-3β, leading to the induction of apoptosis in cancer cells.

Table 1: In Vitro GSK-3β Inhibitory Activity of Benzofuran Analogues

| Compound | IC50 (nM) on GSK-3β | Reference |

|---|---|---|

| 22d | 32.09 | rsc.org |

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy.

Several benzofuran derivatives have been investigated for their ability to interfere with tubulin polymerization. One particular benzofuran derivative, compound 12 , was identified as a potent inhibitor of tubulin polymerization. rsc.org In vitro assays revealed that this compound was more effective at inhibiting tubulin polymerization than the well-known tubulin inhibitor, combretastatin (B1194345) (CA-4). rsc.org This suggests that this compound analogues could potentially act as microtubule-destabilizing agents, leading to mitotic arrest and subsequent apoptosis in cancer cells.

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by the loss of cell cycle control. Therefore, inducing cell cycle arrest is a key mechanism for many anticancer drugs.

In vitro studies have consistently shown that various benzofuran analogues can induce cell cycle arrest, predominantly at the G2/M phase. A novel benzofuran lignan (B3055560) derivative, designated as Benfur , was found to arrest Jurkat T-cells in the G2/M phase of the cell cycle at a concentration as low as 100 nM. nih.gov This G2/M arrest was associated with an induction of apoptosis. nih.gov Similarly, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were also shown to cause G2/M phase arrest in HepG2 and A549 cancer cell lines. mdpi.com Furthermore, oxindole-based benzofuran hybrids that exhibited dual CDK2/GSK-3β inhibitory activity also led to cell cycle arrest in the G2/M phase. rsc.org These findings indicate that a common mechanistic feature of these benzofuran analogues is their ability to halt cell cycle progression at the G2/M checkpoint, thereby preventing cancer cell proliferation.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell growth, proliferation, and survival. Overexpression or mutation of EGFR is common in many types of cancer, making it a prime target for targeted cancer therapy.

Several studies have reported the potent in vitro inhibitory activity of benzofuran derivatives against the EGFR kinase domain. A 2-acetylbenzofuran (B162037) derivative, compound 26 , demonstrated remarkable EGFR tyrosine kinase (TK) inhibitory activity with an IC50 value of 0.93 µM, which is comparable to the reference drug gefitinib (B1684475) (IC50 = 0.9 µM). rsc.orgsemanticscholar.org Another class of cyanobenzofuran derivatives also exhibited strong inhibitory activities against EGFR. nih.gov Specifically, compounds 3 and 11 from this series showed significant EGFR TK inhibition with IC50 values of 0.93 µM and 0.81 µM, respectively. nih.gov A separate study on benzofuran–indole hybrids identified compound 8aa as a potent EGFR inhibitor with an IC50 value of 0.44 µM. nih.gov

These results strongly suggest that this compound analogues may function as EGFR inhibitors, blocking the signaling pathways that drive cancer cell proliferation.

Table 2: In Vitro EGFR Kinase Inhibitory Activity of Benzofuran Analogues

| Compound | IC50 (µM) on EGFR TK | Reference |

|---|---|---|

| 26 | 0.93 | rsc.orgsemanticscholar.org |

| 3 | 0.93 | nih.gov |

| 11 | 0.81 | nih.gov |

| 8aa | 0.44 | nih.gov |

Antimicrobial and Antifungal Mechanisms (In Vitro)

In addition to their anti-proliferative properties, benzofuran analogues have also been investigated for their potential to combat microbial and fungal infections.

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. In vitro studies have evaluated the antibacterial activity of various benzofuran derivatives against a range of pathogenic bacteria.

One study investigated a series of benzofuran derivatives and found that compounds bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial activities against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 µg/mL. nih.gov Another study on benzofuran-triazine derivatives identified compound 8e as the most active antibacterial agent, with MIC values ranging from 32 to 125 µg/mL against both Gram-positive and Gram-negative bacteria. nih.gov A series of 5,7-dibromo-2-benzoylbenzofurans also showed reasonable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with the best MIC value being 32 µg/mL. tandfonline.com Furthermore, aza-benzofuran compound 1 demonstrated moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus with MIC values of 12.5 µg/mL. mdpi.com

These findings highlight the potential of this compound analogues as a scaffold for the development of new antibacterial agents.

Table 3: In Vitro Antibacterial Activity of Benzofuran Analogues

| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| C-6 Hydroxyl Benzofurans | Various strains | 0.78 - 3.12 | nih.gov |

| 8e (Benzofuran-triazine) | E. coli, B. subtilis, S. aureus, S. enteritidis | 32 - 125 | nih.gov |

| 5,7-dibromo-2-benzoylbenzofurans | MRSA | 32 | tandfonline.com |

Inhibition of Fungal Growth (In Vitro)

The benzofuran scaffold, particularly with hydroxyl substitutions, is a key feature in compounds investigated for antifungal properties. Research has shown that benzofurans substituted at the C-5 position with a hydroxyl group exhibit notable antifungal activity. researchgate.net The mechanism of action is often linked to the disruption of essential fungal cellular processes.

One study synthesized a series of novel benzofuran-triazole hybrids and evaluated their antifungal activity against five pathogenic fungal strains using a microdilution broth method. The results indicated that the hybrid compounds displayed moderate to satisfactory activity. nih.gov For instance, against fluconazole-resistant Trichophyton rubrum, many of the synthesized compounds showed better activity (Minimum Inhibitory Concentration [MIC] range of 32 to 64 μg·mL⁻¹) than the control drug, fluconazole (B54011) (MIC of 128 μg·mL⁻¹). nih.gov

Table 1: In Vitro Antifungal Activity of Benzofuran-Triazole Analogues

| Fungal Strain | MIC of Analogue 4e (μg·mL⁻¹) | MIC of Analogue 4f (μg·mL⁻¹) | MIC of Fluconazole (μg·mL⁻¹) |

|---|---|---|---|

| Trichophyton rubrum (Fluconazole-resistant) | 32-64 | 32-64 | 128 |

| Cryptococcus neoformans | 32-128 | 32-128 | - |

Mechanisms of Action Against Specific Microbial Targets (e.g., Glucosamine-6-phosphate synthase)

Glucosamine-6-phosphate (GlcN-6-P) synthase is a recognized target for antimicrobial agents due to its crucial role in the biosynthesis of the fungal cell wall. nih.govnih.gov Inhibition of this enzyme disrupts the hexosamine biosynthesis pathway, leading to compromised cell wall integrity. nih.gov

Molecular docking studies have identified benzofuran derivatives as potential inhibitors of GlcN-6-P synthase. One investigation proposed that β-amino carbonyl derivatives of benzofuran could act as good inhibitors of this enzyme. A specific derivative, compound 107 , was shown in docking studies to form hydrogen bonds with Ser347 and Cys300 at the active site of the isomerase (ISOM) domain of GlcN-6-P synthase, with a calculated inhibition constant of 22.19 µM. nih.gov The antimicrobial potential of this compound was evaluated, showing MIC values between 40 and 50 µg/mL against three bacterial and three fungal species. nih.gov

Antimycobacterial Mechanisms (In Vitro)

Analogues of this compound have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis. A series of benzofuran-isatin hybrids demonstrated considerable activity against both drug-susceptible (H37Rv) and multi-drug resistant (MDR) strains of M. tuberculosis. nih.gov

One particular hybrid, 8f , was identified as the most active compound, with MIC values of 0.25 μg/mL against the H37Rv strain and 0.5 μg/mL against MDR-TB strains. nih.gov This potency was over two magnitudes greater than the first-line anti-tuberculosis agents, rifampicin (B610482) and isoniazid, against the MDR strain. nih.gov Further studies on other benzofuran derivatives pointed towards the enzyme Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), which is essential for cell wall synthesis, as a potential molecular target. benthamdirect.comresearchgate.net

Table 2: Antimycobacterial Activity of Benzofuran-Isatin Hybrid 8f

| Mycobacterium Strain | MIC of Hybrid 8f (μg/mL) | Cytotoxicity (CC₅₀ in VERO cells) (μg/mL) |

|---|---|---|

| M. tuberculosis H37Rv | 0.25 | >1024 |

| MDR-TB | 0.5 | >1024 |

Antioxidant Mechanisms (In Vitro)

The antioxidant properties of hydroxybenzofuran derivatives are often attributed to their ability to scavenge free radicals. The phenolic hydroxyl group is a key structural feature for this activity. In vitro studies on 7-acetyl-2-aryl-5-bromo-6-hydroxybenzofurans, which are structural analogues, have demonstrated their potential to mitigate oxidative stress. nih.gov

The antioxidant capacity of these compounds was assessed using a nitric oxide (NO) radical scavenging assay. Additionally, a cell-based assay was used to measure their ability to counteract lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production in MCF-7 and Hek293-T cell lines. nih.gov Other studies on benzofuran-2-one derivatives have also highlighted their ability to reduce intracellular ROS levels, further supporting the antioxidant potential of the benzofuran scaffold. mdpi.com The mechanism typically involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.

Other Identified In Vitro Biological Activities and their Mechanisms

Lyp Inhibition (In Vitro)

Lymphoid-tyrosine phosphatase (Lyp), also known as PTPN22, is a crucial negative regulator of T-cell activation, making it a target for treating autoimmune diseases. nih.govacs.org Structure-based drug design has led to the synthesis of benzofuran derivatives as potent Lyp inhibitors. nih.gov A library of benzofuran salicylic (B10762653) acids was synthesized and found to inhibit Lyp with IC₅₀ values in the low micromolar range (0.27 to 6.2 μM). nih.govacs.org

More recently, benzofuran-2-carboxylic acid derivatives have been identified as a new series of Lyp inhibitors. The most active compounds, D14 and D34 , were found to be reversible inhibitors of Lyp with Ki values of 1.34 μM and 0.93 μM, respectively. nih.gov Docking studies revealed that the benzofuran salicylic acid moiety occupies the active-site pocket of Lyp, where the carboxylic acid forms hydrogen bonds and the benzofuran ring engages in both polar and hydrophobic interactions. pnas.org

Table 3: Lyp Inhibition by Benzofuran-2-Carboxylic Acid Derivatives

| Compound | Lyp Inhibition (Kᵢ, μM) | Mode of Inhibition |

|---|---|---|

| D14 | 1.34 | Reversible |

| D34 | 0.93 | Reversible |

Ribonucleoprotein (RNP) Complex Inhibition (Anti-influenza, In Vitro)

The influenza virus RNA-dependent RNA polymerase (RdRp), which is part of the viral ribonucleoprotein (vRNP) complex, is a key target for antiviral drugs. nih.gov This complex is essential for the transcription and replication of the viral genome. A benzofuran compound, 24 , was identified through screening as an inhibitor that could block the interaction between the PA and PB1 subunits of the polymerase complex. This compound inhibited influenza virus replication with an EC₅₀ value of 5 μM. nih.gov

To improve upon this initial finding, various benzofuran derivatives were synthesized to explore the structure-activity relationship. By introducing an aromatic heterocycle to the phenyl ring at the C-4 position, a new compound, 25 , was developed. This analogue exhibited enhanced anti-H1N1 activity, with an IC₅₀ of 1 μM, demonstrating that the benzofuran scaffold is a promising starting point for the development of novel anti-influenza agents that target the viral RNP complex. nih.gov

Computational Chemistry and Molecular Modeling of 6 T Butyl 5 Hydroxybenzofuran Systems

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies on benzofuran (B130515) derivatives have been crucial in predicting their binding modes and affinities with various biological targets. For instance, derivatives of 6-hydroxybenzofuran (B80719) have been docked against GlcN-6-P synthase, a target for antibacterial agents. jocpr.com These studies help in identifying key interactions and estimating the binding energy, which is an indicator of the affinity of the compound for the protein. jocpr.com Similarly, other benzofuran scaffolds have been investigated for their interaction with DNA gyraseB, an established target for developing novel therapeutics against Mycobacterium tuberculosis. nih.gov

The position of the hydroxyl group on the benzofuran ring significantly influences binding affinity. Studies comparing 5-hydroxybenzofuran and 6-hydroxybenzofuran derivatives as ligands for the estrogen receptor (ER) have shown that the 5-hydroxy isomers can exhibit higher binding affinities. uni-regensburg.de This suggests that the ligand-binding pocket of the ER may better accommodate the 5-hydroxybenzofurans. uni-regensburg.de The orientation of the hydroxyl and alkyl substituents plays a critical role in achieving a better fit within the binding site. uni-regensburg.de

| Benzofuran Scaffold | Target Protein | Key Finding | Reference |

|---|---|---|---|

| 6-hydroxybenzofuran derivatives | GlcN-6-P synthase | Showed minimum binding energy and good affinity, suggesting potential as inhibitors. | jocpr.com |

| Benzofuran derivative | DNA gyraseB | A glide score of -8.66 kcal/mol indicated good interaction with the enzyme. | nih.gov |

| 5-hydroxybenzofuran derivatives | Estrogen Receptor β (ERβ) | Relative binding affinity values were an order of magnitude higher than 6-hydroxy analogs. | uni-regensburg.de |

The stability of a ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. For benzofuran derivatives, the hydroxyl group is a key participant in forming hydrogen bonds with amino acid residues in the active site of a protein. nih.gov For example, in the crystal structure of a related benzofuran compound, the hydroxyl group acts as a donor in an intermolecular hydrogen bond to a carbonyl oxygen atom of an adjacent molecule. nih.gov

In addition to hydrogen bonding, hydrophobic interactions play a significant role. The tert-butyl group of 6-t-butyl-5-hydroxybenzofuran, being bulky and lipophilic, is expected to form significant hydrophobic interactions with nonpolar residues within the binding pocket of a target protein. Docking studies of other benzofuran derivatives with DNA gyraseB have shown a well-fitted pose in a hydrophobic pocket lined with residues such as Isoleucine, Valine, Alanine, and Leucine. nih.gov The analysis of these interactions is critical for understanding the specificity and strength of the binding.

Conformational Analysis and Preferred Conformations of Benzofuran Derivatives

The tert-butyl group is known to have a strong conformational preference due to its size. In cyclohexane (B81311) systems, a tert-butyl group strongly prefers an equatorial position to avoid steric clashes. libretexts.org While the benzofuran ring system is planar, the conformational freedom of the tert-butyl substituent can influence how the molecule interacts with its environment. Studies on related structures have shown that the dihedral angle between the benzofuran moiety and other substituents is a critical parameter. For instance, in butyl 2-amino-5-hydroxy-4-(4-nitrophenyl)benzofuran-3-carboxylate, the nitrophenyl group is inclined to the benzofuran moiety with a dihedral angle of 69.2°. nih.gov The presence of a small spirocyclic ring adjacent to a cyclohexane ring can alter the typical equatorial preference of substituents, and in some cases, even a tert-butyl group can favor an axial position. chemrxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comnih.gov For benzofuran-related systems like benzofuroxans, DFT calculations have been employed to determine thermodynamic parameters such as heats of formation. mdpi.comnih.govresearchgate.net These calculations can reveal that such compounds are high-energy density materials. mdpi.comnih.gov

By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can provide insights into the reactivity of this compound. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. Furthermore, DFT can be used to optimize the molecular geometry and predict various spectroscopic properties, aiding in the characterization of the compound.

Structure-Based Drug Design and Virtual Screening Applications

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and discover new drugs. nih.gov Virtual screening, a key component of SBDD, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov

The this compound scaffold can be used in virtual screening campaigns to discover new inhibitors for various diseases. rsc.org The general workflow begins with the preparation of the 3D structure of the target protein and a library of compounds. nih.gov Each compound is then docked into the binding site of the target, and a scoring function is used to rank the compounds based on their predicted binding affinity. nih.gov Hits from the virtual screen are then selected for experimental testing. nih.govrsc.org The benzofuran scaffold has been identified as a privileged structure in drug discovery, and computational approaches can be used to optimize its properties to enhance potency and selectivity for a given target. rsc.org

Information regarding "this compound" in computational enzyme inhibitor design is not available in the public domain.

Extensive research using multiple search queries did not yield any specific scholarly articles, patents, or datasets related to the computational chemistry, molecular modeling, rational computational design of enzyme inhibitors, or in silico screening of the chemical compound "this compound."

While there is a body of research on the computational analysis of other benzofuran derivatives as potential enzyme inhibitors, this information does not directly address the specific compound requested. The available literature focuses on related but distinct molecular structures. For instance, studies have been conducted on the molecular docking of 6-hydroxybenzofuran derivatives and enaminone derivatives of a 6-hydroxy-4,7-dimethoxy-benzofuran-5-yl scaffold. These investigations explore the potential of these related compounds as inhibitors for enzymes like GlcN-6-P synthase, DNA gyrase B, and DHFR.

However, without specific data on this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline. The principles of rational computational design and in silico screening are well-established methodologies in drug discovery, but their application and the specific findings are unique to each chemical entity. Therefore, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

To provide a comprehensive and accurate article as per the user's request, specific research focusing solely on "this compound" in the context of computational enzyme inhibition studies is necessary. At present, such information appears to be unavailable in publicly accessible scientific databases and literature.

Future Perspectives in 6 T Butyl 5 Hydroxybenzofuran Research

Advancement of Novel and Efficient Synthetic Routes for Targeted Derivatives

The future development of therapeutics based on the 6-t-Butyl-5-hydroxybenzofuran scaffold hinges on the creation of efficient and versatile synthetic strategies. Current research into benzofuran (B130515) synthesis highlights a move towards cascade or tandem reactions that construct complex molecules in a single pot, improving efficiency and reducing waste. mdpi.comsemanticscholar.org

Future synthetic explorations could focus on:

Catalyst Development: Investigating novel metal catalysts (e.g., copper, palladium) and organocatalysts to achieve higher yields and greater regioselectivity in the formation of the benzofuran ring. researchgate.net

Tandem Cyclization Reactions: Expanding on existing methods, such as the DMAP-mediated tandem cyclization, to incorporate a wider range of starting materials and functional groups, allowing for the creation of diverse derivative libraries. mdpi.combit.edu.cn

Diversity-Oriented Synthesis (DOS): Applying DOS principles to generate libraries of benzofuran derivatives with significant structural variation. This can be achieved by using a common starting material, such as a substituted salicylaldehyde, and reacting it with a diverse set of building blocks like aryl boronic acids or halides. nih.gov This approach is crucial for systematically exploring the structure-activity relationships (SAR) of this compound analogs.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

| Copper-Catalyzed Ring Closure | Utilizes copper iodide (CuI) as a catalyst in DMF. | Good to excellent yields (76-92%) for a variety of benzo[b]furans. | researchgate.net |

| Palladium/Copper Catalysis | Employs a dual catalytic system ((PPh3)2PdCl2/CuI) for coupling reactions. | Effective for constructing complex benzofuran structures. | researchgate.net |

| DMAP-Mediated Tandem Cyclization | An efficient cascade reaction using substrates like ortho-hydroxy α-aminosulfones. | High efficiency, robust scalability, and exceptional substrate versatility. | mdpi.comsemanticscholar.org |

Identification and Validation of New Biological Targets (In Vitro Potential)

The benzofuran core is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. scispace.comnih.gov For this compound and its derivatives, future in vitro studies will be critical for identifying and validating new molecular targets.

Initial research has shown that related benzofuran structures exhibit significant biological potential. For instance, certain furan-fused chalcones, which share structural similarities, have demonstrated antiproliferative activity against leukemia cell lines. iiarjournals.org Specifically, a derivative named 3-tert-butyl-5-cinnamoyl-6-hydroxybenzofuran showed notable activity. iiarjournals.org

Future research directions include:

Enzyme Inhibition Assays: Screening derivatives against panels of kinases, phosphatases, and other enzymes relevant to disease pathways. Benzofuran-3-yl-(indol-3-yl)maleimides, for example, have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target in pancreatic cancer. nih.gov

Antimicrobial Screening: Testing new analogs against a broad range of bacterial and fungal strains. Substituted benzofurans have shown promise as inhibitors of Mycobacterium tuberculosis DNA gyrase B and as potent antifungal agents. nih.gov

Receptor Binding Assays: Investigating the interaction of these compounds with various cellular receptors, such as the estrogen receptor, which is a known target for some 2-arylbenzofurans. researchgate.net

The table below summarizes the in vitro potential of related benzofuran compounds, suggesting possible avenues for this compound research.

| Compound Class | Biological Target/Activity | Finding | Reference |

| Furan-fused Chalcones | Antiproliferative (HL60 cells) | 3-tert-butyl-5-cinnamoyl-6-hydroxybenzofuran showed an IC50 of 18.5 μM. | iiarjournals.org |

| Benzofuran-3-yl-(indol-3-yl)maleimides | GSK-3β Inhibition | Compound 33, a related maleimide, was a potent inhibitor with an IC50 of 0.23 nM. | nih.gov |

| Substituted Benzofurans | Antimycobacterial (DNA Gyrase B) | A lead compound emerged with an IC50 of 3.2 μM against M. smegmatis DNA gyrase B. | nih.gov |

| Benzofuran-5-ol Derivatives | Antifungal | Completely inhibited fungal growth at MIC levels of 1.6-12.5 μg/mL. | nih.gov |

Integration of Advanced Computational Methodologies for Predictive Modeling

Advanced computational methods are becoming indispensable in modern drug discovery for predicting the properties and activities of new chemical entities. The integration of these methodologies can significantly de-risk and accelerate the development of this compound derivatives.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to build predictive models that correlate the structural features of benzofuran derivatives with their biological activities. drugdesign.org This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis.

Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound analogs within the active site of a biological target. This was successfully used to understand the interaction of a benzofuran derivative with the DNA gyrase B enzyme. nih.gov

Predictive Toxicology: Machine learning models can be trained on in vitro bioactivity and chemical structure data to predict potential toxicity endpoints for new derivatives, helping to identify problematic compounds early in the discovery process. nih.gov

Quantum Chemistry: Quantum-chemoinformatics uses descriptors derived from quantum chemistry to design and predict chemical reactions and molecular properties, offering a more fundamental understanding of molecular behavior. chemrxiv.org

These computational tools provide a powerful framework for rational drug design, guiding the synthesis of derivatives with improved potency and a lower likelihood of off-target effects. nih.gov

Exploration of Chemoinformatic and Data Science Approaches for Benzofuran Library Design

Chemoinformatics and data science offer powerful tools for navigating the vast chemical space of possible this compound derivatives. nih.gov These approaches are essential for designing focused and diverse compound libraries for high-throughput screening and lead optimization.

Future applications in this area will likely involve:

Chemical Space Analysis: Mapping the chemical space occupied by known active benzofurans to identify novel and synthetically accessible regions for exploration. nih.gov

Data-Driven Library Design: Using machine learning and statistical methods to select building blocks for combinatorial synthesis, thereby maximizing the structural diversity and lead-likeness of the resulting library. nih.gov

Bayesian Modeling: Employing Bayesian models to screen virtual libraries and predict the likelihood that a new molecule will be active against a specific target while exhibiting low cytotoxicity. nih.gov This approach combines information from different data sources to make more robust predictions.

The design of a small molecule library involves a multi-objective optimization process, balancing factors like potency, selectivity, synthetic feasibility, and novelty. nih.gov By leveraging chemoinformatic tools, researchers can design more intelligent and efficient libraries of this compound derivatives, increasing the probability of discovering successful drug candidates. drugdesign.org

Q & A

Q. What are the optimal synthetic routes for 6-<em>t</em>-Butyl-5-hydroxybenzofuran, and what challenges arise during regioselective functionalization?

A two-step strategy is commonly employed: (1) O-protection of hydroxybenzaldehydes to enable regioselective bromination, followed by (2) cyclization using reagents like CBr4 and PPh3. However, steric hindrance from the <em>t</em>-butyl group complicates bromination at position 2, leading to low yields (~20–30%) . Alternative methods include Friedel-Crafts alkylation to introduce the <em>t</em>-butyl group post-cyclization, which improves regiocontrol .

Q. Which analytical techniques are critical for characterizing 6-<em>t</em>-Butyl-5-hydroxybenzofuran and its intermediates?

- <sup>1</sup>H/<sup>13</sup>C NMR : Essential for confirming regiochemistry, particularly distinguishing between 5- and 6-hydroxy isomers via downfield shifts of aromatic protons adjacent to the hydroxyl group .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula integrity, especially when bulky substituents like <em>t</em>-butyl are present .

- HPLC-PDA : Monitors reaction progress and purity (>95% required for pharmacological studies) .

Q. What biological targets are associated with 6-<em>t</em>-Butyl-5-hydroxybenzofuran in preclinical studies?

This compound shows activity against nicotinic acetylcholine receptors (nAChRs) , with IC50 values in the µM range, likely due to its structural similarity to benzofuran-based nAChR ligands . It also modulates inflammatory pathways (e.g., NF-κB inhibition) in macrophage models, with potency comparable to dexamethasone .

Advanced Research Questions

Q. How does the <em>t</em>-butyl substituent influence the compound’s structure-activity relationship (SAR) in receptor binding?

The <em>t</em>-butyl group enhances lipophilicity (log<i>P</i> increases by ~1.5 units), improving membrane permeability. However, steric bulk reduces affinity for compact binding pockets (e.g., α4β2 nAChR subtypes), as shown by a 10-fold decrease in activity compared to non-substituted analogs . Docking studies suggest the group occupies hydrophobic regions adjacent to the orthosteric site, altering ligand-receptor interactions .

Q. How can researchers resolve contradictions in reported pharmacological data for 6-<em>t</em>-Butyl-5-hydroxybenzofuran?

Discrepancies in IC50 values across studies often stem from assay conditions (e.g., cell type, agonist concentration). Standardize protocols by:

- Using radioligand binding assays (e.g., [<sup>3</sup>H]epibatidine for nAChRs) to minimize off-target effects .

- Validating functional activity via calcium flux assays in HEK293 cells expressing recombinant receptors .

Q. What in silico strategies are effective for designing 6-<em>t</em>-Butyl-5-hydroxybenzofuran analogs with improved pharmacokinetics?

- Molecular dynamics simulations : Predict metabolic stability by modeling interactions with CYP450 enzymes (e.g., CYP3A4), highlighting vulnerable sites for deuteration or fluorination .

- QSAR models : Use descriptors like polar surface area (PSA) and McGowan volume to optimize bioavailability. For example, replacing the hydroxyl group with a methoxy group reduces PSA by 20 Ų, enhancing blood-brain barrier penetration .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

Low yields in bromination steps (due to steric hindrance) are a major bottleneck. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.